N-Methyl-2,3-difluorobenzylamine

Description

The exact mass of the compound N-Methyl-2,3-difluorobenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methyl-2,3-difluorobenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-2,3-difluorobenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

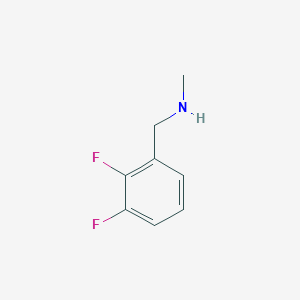

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-difluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNAPHQFPYXGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655749 | |

| Record name | 1-(2,3-Difluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906645-41-8 | |

| Record name | 1-(2,3-Difluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,3-difluorophenyl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-2,3-difluorobenzylamine (CAS Number 906645-41-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2,3-difluorobenzylamine, with CAS number 906645-41-8, is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms on the phenyl ring imparts unique physicochemical properties that can enhance the pharmacological profile of parent molecules, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of N-Methyl-2,3-difluorobenzylamine, including its chemical properties, a detailed synthetic protocol via reductive amination, its characterization, and its applications as a key building block in the synthesis of pharmaceutically active compounds.

Introduction: The Significance of Fluorinated Benzylamines in Medicinal Chemistry

Fluorine has emerged as a crucial element in modern drug design.[1] Its small size, high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence the biological activity and pharmacokinetic properties of a molecule.[1] Specifically, the introduction of fluorine into aromatic systems, such as in the case of N-Methyl-2,3-difluorobenzylamine, can lead to:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, affecting their ionization state at physiological pH and influencing drug-receptor interactions and cell membrane permeability.

-

Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets, thereby enhancing the potency of a drug.

-

Improved Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

N-Methyl-2,3-difluorobenzylamine serves as a valuable building block that introduces the 2,3-difluorobenzyl moiety, a structural motif found in a variety of biologically active compounds.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for N-Methyl-2,3-difluorobenzylamine is provided below.

| Property | Value | Reference |

| CAS Number | 906645-41-8 | [2] |

| Molecular Formula | C₈H₉F₂N | [2] |

| Molecular Weight | 157.16 g/mol | [2] |

| Appearance | Pale yellow to colorless oil | [3] |

| Boiling Point (Predicted) | 171.7 ± 25.0 °C at 760 Torr | [3] |

| Density (Predicted) | 1.126 ± 0.06 g/cm³ at 20 °C | [3] |

| Storage Conditions | Sealed in dry, Store in Refrigerator (2 to 8 °C), Dark space | [3] |

Safety Profile:

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[3]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Synthesis of N-Methyl-2,3-difluorobenzylamine

The most common and efficient method for the synthesis of N-Methyl-2,3-difluorobenzylamine is the reductive amination of 2,3-difluorobenzaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Rationale and Mechanistic Overview

Reductive amination is a cornerstone of amine synthesis in organic chemistry due to its versatility and high yields.[4] The reaction proceeds via the nucleophilic attack of the primary amine (methylamine) on the carbonyl carbon of the aldehyde (2,3-difluorobenzaldehyde) to form a hemiaminal intermediate. This is followed by dehydration to yield an imine. A reducing agent, added to the reaction mixture, then selectively reduces the imine C=N double bond to afford the final amine product.

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they can selectively reduce the imine in the presence of the starting aldehyde.[5]

Detailed Experimental Protocol

This protocol is based on established procedures for the reductive amination of fluorinated benzaldehydes.[6][7]

Materials:

-

2,3-Difluorobenzaldehyde

-

Methylamine (as a solution in a suitable solvent, e.g., 40% in water or 2M in THF)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in methanol (approximately 0.2-0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add methylamine solution (1.1-1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the aldehyde.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.2-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates complete conversion of the imine.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Partition the residue between dichloromethane (or ethyl acetate) and water.

-

Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane (or ethyl acetate).

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methyl-2,3-difluorobenzylamine.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

-

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of N-Methyl-2,3-difluorobenzylamine.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Methyl-2,3-difluorobenzylamine. The following are the expected spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the N-methyl protons. The aromatic protons will appear as complex multiplets in the range of δ 7.0-7.5 ppm, with coupling to both other protons and the fluorine atoms. The benzylic protons (CH₂) will likely appear as a singlet or a finely split multiplet around δ 3.7-3.9 ppm. The N-methyl protons (CH₃) should be a singlet or a triplet (due to coupling with the N-H proton) around δ 2.4-2.6 ppm. The N-H proton will be a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the N-methyl carbon. The aromatic carbons will appear in the region of δ 110-150 ppm, with the carbons directly attached to fluorine showing large C-F coupling constants. The benzylic carbon (CH₂) is expected around δ 45-55 ppm, and the N-methyl carbon (CH₃) around δ 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule:

-

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2800-3100 cm⁻¹.

-

C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.

-

C-N stretch: A band in the 1000-1200 cm⁻¹ region.

-

C-F stretch: Strong absorptions typically in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For N-Methyl-2,3-difluorobenzylamine (C₈H₉F₂N), the expected molecular ion peak [M]⁺ would be at m/z 157.16. Common fragmentation patterns would involve the loss of a methyl group or cleavage of the benzylic C-N bond.

Applications in Drug Discovery and Development

N-Methyl-2,3-difluorobenzylamine is a valuable intermediate in the synthesis of a wide range of pharmacologically active molecules. The 2,3-difluorobenzyl group can be found in compounds targeting various therapeutic areas. While specific drug examples containing this exact moiety are proprietary, analogous structures are prevalent in the patent literature for indications such as:

-

Oncology: As part of kinase inhibitors and other anti-cancer agents.

-

Neuroscience: In the development of treatments for neurological and psychiatric disorders.

-

Infectious Diseases: As a component of antiviral and antibacterial compounds.

The utility of N-Methyl-2,3-difluorobenzylamine lies in its ability to be readily incorporated into larger molecular scaffolds through reactions involving its secondary amine functionality, such as amide bond formation, further alkylation, or participation in cyclization reactions.

Conclusion

N-Methyl-2,3-difluorobenzylamine is a key fluorinated building block with significant potential in the field of drug discovery. Its synthesis via reductive amination is a robust and scalable method. The unique properties conferred by the difluorinated phenyl ring make it an attractive component for the design of novel therapeutics with improved pharmacological profiles. This guide provides the essential technical information for researchers and scientists working with this important compound.

References

-

UB. (n.d.). 906645-41-8 | N-Methyl-2,3-difluorobenzylamine. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). N-Methyl-2,3-difluorobenzylamine,(CAS# 906645-41-8). Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 906645-41-8 | N-Methyl-2,3-difluorobenzylamine | MFCD12147620. Retrieved from [Link]

- Google Patents. (n.d.). CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

- Kim, T. L., Jeong, M., & Cheon, C.-H. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me₂SiHCl. The Journal of Organic Chemistry.

- Google Patents. (n.d.). CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.

-

Eureka. (n.d.). The synthetic method of 2,4-difluorobenzylamine. Retrieved from [Link]

-

Organic Letters. (2023, February 27). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. Retrieved from [Link]

-

MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Self-regulated catalysis for selective synthesis of primary amines from carbonyl compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

- Kim, T. L., Jeong, M., & Cheon, C.-H. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me₂SiHCl. The Journal of Organic Chemistry.

- Google Patents. (n.d.). CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.

-

Eureka. (n.d.). The synthetic method of 2,4-difluorobenzylamine. Retrieved from [Link]

-

Organic Letters. (2023, February 27). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. Retrieved from [Link]

-

MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Self-regulated catalysis for selective synthesis of primary amines from carbonyl compounds. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chembk.com [chembk.com]

- 5. mdpi.com [mdpi.com]

- 6. 1-(2,4-Difluorophenyl)-N-methylmethanamine | 696589-32-9 | Benchchem [benchchem.com]

- 7. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-2,3-difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-Methyl-2,3-difluorobenzylamine is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, influencing parameters such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of these properties is paramount for the rational design and development of novel therapeutic agents. This guide provides a comprehensive overview of the key physicochemical characteristics of N-Methyl-2,3-difluorobenzylamine, detailed experimental protocols for their determination, and an exploration of their implications in the context of drug development.

Chemical Identity and Core Properties

A foundational understanding of a compound begins with its fundamental identifiers and basic physical constants.

| Property | Value | Source |

| Chemical Name | N-Methyl-2,3-difluorobenzylamine | - |

| CAS Number | 906645-41-8 | [1][2] |

| Molecular Formula | C₈H₉F₂N | [2] |

| Molecular Weight | 157.16 g/mol | [2] |

| Appearance | Pale yellow to colorless oil | [3] |

| Predicted Boiling Point | 171.7 ± 25.0 °C at 760 Torr | [1][3] |

| Predicted Density | 1.126 ± 0.06 g/cm³ at 20 °C | [1][3] |

Key Physicochemical Parameters in Drug Discovery

The journey of a drug molecule from administration to its target site is governed by a complex interplay of its physicochemical properties. Understanding and optimizing these parameters are critical to improving a compound's "drug-likeness" and its overall performance.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It describes the partitioning of a compound between a lipid and an aqueous phase.

Predicted Lipophilicity:

| Parameter | Predicted Value |

| LogP | 1.85 |

Note: This value was predicted using advanced computational models.

Significance in Drug Development: A balanced lipophilicity is essential. While sufficient lipophilicity is required for membrane permeation and interaction with hydrophobic binding pockets of target proteins, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. For N-Methyl-2,3-difluorobenzylamine, the secondary amine group is basic and will be protonated at physiological pH.

Predicted Basicity:

| Parameter | Predicted Value |

| pKa (of the conjugate acid) | 8.95 |

Note: This value was predicted using advanced computational models.

Significance in Drug Development: The ionization state of a drug molecule profoundly impacts its solubility, permeability, and interaction with its biological target. The predicted pKa suggests that N-Methyl-2,3-difluorobenzylamine will be predominantly in its protonated, charged form in the physiological pH range of the blood and most tissues (pH ~7.4). This charged state generally enhances aqueous solubility but may reduce passive diffusion across biological membranes.

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. Poorly soluble compounds often exhibit low and variable bioavailability.

Predicted Aqueous Solubility:

| Parameter | Predicted Value |

| Aqueous Solubility | Moderate to High |

Note: Based on the predicted pKa, the protonated form of the molecule is expected to have significantly higher aqueous solubility than the neutral form.

Significance in Drug Development: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for parenteral administration. Early assessment of solubility allows for the timely implementation of formulation strategies to address any potential issues.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the benzylic methylene protons, and the N-methyl protons. The aromatic region will likely exhibit complex splitting patterns due to the presence of the two fluorine atoms.

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. The carbons directly attached to fluorine will show characteristic splitting (C-F coupling).

-

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds. For N-Methyl-2,3-difluorobenzylamine, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of N-Methyl-2,3-difluorobenzylamine would be expected to show a molecular ion peak (M⁺) at m/z 157. Key fragmentation pathways would likely involve the loss of a methyl group (M-15) or cleavage of the benzylic C-N bond.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch (aromatic and aliphatic): Bands in the 2800-3100 cm⁻¹ region.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-F stretch: Strong absorptions in the 1000-1400 cm⁻¹ region.

Experimental Protocols

To ensure the scientific integrity of this guide, the following section details robust, field-proven methodologies for the experimental determination of the key physicochemical properties discussed.

Determination of Lipophilicity (LogD) by Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the distribution coefficient (LogD) at a physiologically relevant pH of 7.4.

Caption: Workflow for LogD determination by the shake-flask method.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of the basic amine function in N-Methyl-2,3-difluorobenzylamine.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility

This protocol describes both kinetic and thermodynamic solubility assays, which provide complementary information for drug discovery and development.

Caption: Workflows for kinetic and thermodynamic aqueous solubility determination.

Chemical Stability Assessment

Assessing the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products.

Caption: Workflow for chemical stability assessment under stress conditions.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling N-Methyl-2,3-difluorobenzylamine.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[4]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[4]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

-

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of N-Methyl-2,3-difluorobenzylamine, highlighting their importance in the context of drug discovery and development. While experimental data for this specific compound is limited, the provided predicted values and detailed experimental protocols offer a robust framework for its characterization. A thorough understanding and experimental validation of these properties are essential for any researcher or scientist considering the use of N-Methyl-2,3-difluorobenzylamine in their research endeavors.

References

-

906645-41-8 | N-Methyl-2,3-difluorobenzylamine. (n.d.). UB. Retrieved from [Link]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017, March 3). PMC - PubMed Central. Retrieved from [Link]

-

Pharmacokinetics Software | Predict ADME Properties | ADME Suite. (n.d.). ACD/Labs. Retrieved from [Link]

-

Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). (2021, July 21). Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

CAS 906645-41-8 | N-Methyl-2,3-difluorobenzylamine | MFCD12147620. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

-

N-Methyl-2,3-difluorobenzylamine,(CAS# 906645-41-8). (n.d.). Sinfoo Biotech. Retrieved from [Link]

-

SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. (n.d.). Semantic Scholar. Retrieved from [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

N-Methyl-2,3-difluorobenzylamine molecular structure and weight

An In-Depth Technical Guide to N-Methyl-2,3-difluorobenzylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Methyl-2,3-difluorobenzylamine, a fluorinated organic compound of increasing interest to researchers in medicinal chemistry and drug discovery. We will delve into its molecular characteristics, propose a logical synthetic pathway, and discuss its potential applications, grounding our analysis in established chemical principles and the known utility of analogous structures.

Introduction: The Strategic Role of Fluorine in Amine Scaffolds

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in modern drug design to modulate physicochemical and pharmacokinetic properties.[1] Fluorination can alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. N-Methyl-2,3-difluorobenzylamine belongs to a class of fluorinated benzylamines that serve as critical building blocks, or intermediates, in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[2] While its direct applications are still emerging, the structural similarities to key intermediates like 2,4-difluorobenzylamine—a crucial component in antiretroviral drugs such as Dolutegravir—highlight its potential significance.[2] This guide aims to consolidate the known data on N-Methyl-2,3-difluorobenzylamine and provide expert insights into its synthesis and utility.

Molecular Structure and Physicochemical Properties

The defining features of N-Methyl-2,3-difluorobenzylamine are the vicinal fluorine atoms on the phenyl ring and the N-methylated aminomethyl group. This specific arrangement of functional groups dictates its reactivity and physical properties.

Molecular Identity

-

Chemical Name: N-Methyl-2,3-difluorobenzylamine

-

SMILES: CNCC1=CC=CC(F)=C1F[7]

Molecular Weight and Structure

The molecular weight of the compound is 157.16 g/mol .[3][4][5][6] The structure consists of a benzylamine core with fluorine atoms at positions 2 and 3 of the benzene ring.

Caption: Molecular structure of N-Methyl-2,3-difluorobenzylamine.

Physicochemical Data

The properties of N-Methyl-2,3-difluorobenzylamine are summarized in the table below. These values, primarily predicted from computational models, provide a baseline for experimental design and handling.[3][6]

| Property | Value | Source |

| Molecular Weight | 157.16 g/mol | [3][4][5][6] |

| Appearance | Pale yellow to colorless oil/liquid | [3][6] |

| Boiling Point | 171.7 ± 25.0 °C (at 760 Torr, predicted) | [3][6] |

| Density | 1.126 ± 0.06 g/cm³ (at 20°C, predicted) | [3] |

Synthesis, Handling, and Analytical Validation

Proposed Synthetic Protocol: Reductive Amination

Experimental Workflow: Reductive Amination

Caption: Proposed workflow for the synthesis of N-Methyl-2,3-difluorobenzylamine.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-difluorobenzaldehyde (1.0 eq) in methanol. Cool the solution to 0-5°C in an ice bath.

-

Imine Formation: To the cooled solution, add a solution of methylamine (e.g., 40% in H₂O, 1.1 eq) dropwise, maintaining the temperature below 10°C. Stir the mixture for 1-2 hours to allow for imine formation.

-

Reduction: Slowly add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) in portions, ensuring the temperature remains controlled. Expertise Note: The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine without affecting the aromatic rings.

-

Reaction Monitoring & Quenching: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once complete, carefully quench the reaction by adding water.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography to yield the final product.

Trustworthiness Note: This protocol is a self-validating system. The progress can be checked at each critical stage (imine formation and final reduction) via standard analytical techniques, ensuring the transformation is proceeding as expected before moving to the next step.

Safe Handling and Storage

N-Methyl-2,3-difluorobenzylamine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

Hazards: The compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318).[3]

-

Precautionary Measures: In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible (P305+P351+P338).[3]

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture.[3][7][8]

Analytical Characterization

The identity and purity of synthesized N-Methyl-2,3-difluorobenzylamine must be confirmed using a suite of analytical methods. Commercial suppliers often provide access to such data.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the carbon-hydrogen framework, while ¹⁹F NMR is essential to verify the presence and chemical environment of the fluorine atoms.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Potential Applications in Drug Discovery

The true value of N-Methyl-2,3-difluorobenzylamine lies in its potential as a versatile intermediate for creating novel pharmaceutical candidates. The difluorobenzyl motif is a privileged scaffold in medicinal chemistry.[2]

-

Bioisosteric Replacement: The difluoromethyl group can act as a lipophilic bioisostere for other functional groups, such as a carbinol, potentially improving cell membrane permeability and metabolic resistance.

-

Scaffold for API Synthesis: As an analogue of 2,4-difluorobenzylamine, this molecule is a prime candidate for use in the synthesis of novel inhibitors for enzymes like HIV integrase or other therapeutic targets where the difluorophenyl moiety can engage in critical binding interactions.[2]

-

Modulation of pKa: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the benzylamine nitrogen, which can be strategically used to fine-tune the ionization state of a drug molecule at physiological pH, impacting its solubility and target engagement.

Conclusion

N-Methyl-2,3-difluorobenzylamine is a valuable chemical building block with significant potential for application in pharmaceutical research and development. Its molecular structure, characterized by a difluorinated aromatic ring, offers a strategic advantage for designing next-generation therapeutics. While detailed synthetic literature is sparse, established methodologies like reductive amination provide a reliable and scalable route to its production. Adherence to strict safety protocols and comprehensive analytical validation are paramount for its effective and safe use in a research setting.

References

-

N-Methyl-2,3-difluorobenzylamine | 906645-41-8. (n.d.). UB. Retrieved from [Link]

-

CAS 906645-41-8 | N-Methyl-2,3-difluorobenzylamine. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

-

N-Methyl-2,3-difluorobenzylamine,(CAS# 906645-41-8). (n.d.). Sinfoo Biotech. Retrieved from [Link]

-

2,3-Difluorobenzylamine | C7H7F2N | CID 2736941. (n.d.). PubChem. Retrieved from [Link]

-

The synthetic method of 2,4-difluorobenzylamine. (n.d.). Patsnap. Retrieved from [Link]

-

The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery. (n.d.). Pharmaffiliates. Retrieved from [Link]

- CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine. (n.d.). Google Patents.

-

3,5-Difluorobenzylamine | C7H7F2N | CID 145211. (n.d.). PubChem. Retrieved from [Link]

- CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine. (n.d.). Google Patents.

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. Retrieved from [Link]

-

Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. nbinno.com [nbinno.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. N-Methyl-2,3-difluorobenzylamine,(CAS# 906645-41-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. N-Methyl-2,3-difluorobenzylaMine | 906645-41-8 [chemicalbook.com]

- 6. escales | Virtual tour generated by Panotour [ub.edu]

- 7. 906645-41-8|N-Methyl-2,3-difluorobenzylamine|BLD Pharm [bldpharm.com]

- 8. N-Methyl-2,3-difluorobenzylaMine CAS#: 906645-41-8 [m.chemicalbook.com]

Synthesis of N-Methyl-2,3-difluorobenzylamine: A Technical Guide to Reductive Amination

Executive Summary: This guide provides a comprehensive technical overview for the synthesis of N-Methyl-2,3-difluorobenzylamine, a valuable fluorinated building block in pharmaceutical and agrochemical research. The core methodology detailed is the reductive amination of 2,3-difluorobenzaldehyde with methylamine. We delve into the mechanistic underpinnings of this reaction, provide a critical analysis of reagent selection, and present a detailed, field-validated experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this and related secondary amines.

Introduction to the Synthetic Target

N-Methyl-2,3-difluorobenzylamine (CAS No. 906645-41-8) is a secondary amine that serves as a crucial intermediate in the synthesis of more complex molecular architectures.[1][2] The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The 2,3-difluoro substitution pattern on the benzyl moiety offers a unique electronic and steric profile, making this compound a desirable precursor for novel bioactive agents. The synthesis of this target molecule is most efficiently achieved through reductive amination, a robust and widely used method in organic chemistry.[3]

The Core Synthetic Strategy: Reductive Amination

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds.[4] It converts a carbonyl group (in this case, an aldehyde) into an amine through an intermediate imine.[3] This two-stage process, often performed in a single pot, is superior to direct alkylation of amines with alkyl halides, as it avoids the common problem of over-alkylation and the resulting mixture of secondary, tertiary, and even quaternary amine products.[4]

The Reaction Mechanism

The synthesis proceeds through two distinct, sequential steps:

-

Imine Formation: The process begins with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 2,3-difluorobenzaldehyde. This forms an unstable hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal readily eliminates a molecule of water to form a C=N double bond, yielding an imine intermediate.[5]

-

Reduction: The imine, which is formed in situ, is then reduced to the target secondary amine. This reduction is performed by a hydride-based reducing agent that is selective for the imine over the starting aldehyde.[6]

The overall transformation can be visualized as follows:

Sources

- 1. N-Methyl-2,3-difluorobenzylamine,(CAS# 906645-41-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Reductive Amination of 2,3-Difluorobenzaldehyde with Methylamine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the reductive amination of 2,3-difluorobenzaldehyde with methylamine to synthesize N-(2,3-difluorobenzyl)methanamine. This transformation is a cornerstone in medicinal chemistry for the introduction of a fluorinated benzylamine moiety, a common pharmacophore in various drug candidates. This document delves into the reaction's mechanistic underpinnings, provides a detailed experimental protocol, and discusses key process considerations to ensure a high-yielding and reproducible synthesis.

Introduction and Strategic Importance

Reductive amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds, offering a more controlled alternative to direct alkylation of amines, which can often lead to overalkylation.[1][2] The reaction proceeds through the in situ formation of an imine or iminium ion from the condensation of a carbonyl compound and an amine, which is then reduced to the corresponding amine.[3] The synthesis of N-(2,3-difluorobenzyl)methanamine is of particular interest due to the prevalence of the difluorobenzyl motif in pharmaceuticals, where the fluorine atoms can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.

Mechanistic Insights: A Stepwise Perspective

The reductive amination of 2,3-difluorobenzaldehyde with methylamine is a two-stage process that can be performed in a single pot.[4]

Stage 1: Imine Formation

The reaction commences with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 2,3-difluorobenzaldehyde. This is followed by a series of proton transfer steps to form a carbinolamine intermediate.[5] Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, transforming it into a good leaving group (water).[6] Subsequent elimination of water, driven by the lone pair of electrons on the nitrogen, leads to the formation of a resonance-stabilized iminium ion, which is in equilibrium with the neutral imine.[5][7] The rate of imine formation is typically optimal at a pH of around 5, as sufficient acid is required to catalyze the dehydration step without excessively protonating the amine nucleophile.[6][8]

Stage 2: Reduction of the Imine/Iminium Ion

The C=N double bond of the imine or iminium ion is then reduced by a hydride-based reducing agent. The choice of reducing agent is critical for the success of the reaction. Mild and selective reducing agents are preferred to avoid the undesired reduction of the starting aldehyde.[9]

The Critical Role of the Reducing Agent: A Comparative Analysis

Several reducing agents can be employed for reductive aminations, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium borohydride (NaBH₄) being the most common choices.[9]

Sodium Triacetoxyborohydride (STAB) : STAB is a milder and more selective reducing agent compared to sodium borohydride.[9][10] Its reduced reactivity prevents the premature reduction of the aldehyde, allowing for a one-pot procedure where the aldehyde, amine, and reducing agent are all present from the start.[9] The steric bulk and electron-withdrawing acetate groups of STAB render it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion.[11]

Sodium Borohydride (NaBH₄) : Sodium borohydride is a more potent and cost-effective reducing agent.[9] However, it can also reduce the starting aldehyde.[5][12] Therefore, when using NaBH₄, a two-step procedure is often employed where the imine is pre-formed before the addition of the reducing agent to minimize the formation of 2,3-difluorobenzyl alcohol as a byproduct.[9]

For the synthesis of N-(2,3-difluorobenzyl)methanamine, sodium triacetoxyborohydride is the recommended reagent for a more straightforward and cleaner one-pot reaction.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the reductive amination of 2,3-difluorobenzaldehyde with methylamine using sodium triacetoxyborohydride.

Materials and Reagents:

-

2,3-Difluorobenzaldehyde

-

Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Reaction Workflow Diagram:

Caption: Experimental workflow for the synthesis of N-(2,3-difluorobenzyl)methanamine.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluorobenzaldehyde (1.0 eq.). Dissolve the aldehyde in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add methylamine (1.1-1.2 eq.). If using a solution of methylamine in THF, add it dropwise. If using methylamine hydrochloride, add it as a solid and include one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq.). The acetic acid serves to protonate the carbonyl group, activating it for nucleophilic attack, and facilitates the dehydration of the carbinolamine intermediate.[13]

-

Reducing Agent Addition: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. Then, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,3-difluorobenzyl)methanamine.

Product Characterization

Table 1: Predicted Spectroscopic Data for N-(2,3-difluorobenzyl)methanamine

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (3H) in the range of δ 6.9-7.4 ppm, exhibiting complex coupling patterns due to fluorine-proton coupling. A singlet or broad singlet for the benzylic protons (CH₂) around δ 3.8 ppm. A singlet for the methyl protons (CH₃) around δ 2.4 ppm. A broad singlet for the N-H proton. |

| ¹³C NMR | Aromatic carbons exhibiting C-F coupling. The benzylic carbon (CH₂) signal around δ 50-55 ppm. The methyl carbon (CH₃) signal around δ 35-40 ppm. |

| IR Spectroscopy | A broad N-H stretching vibration in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for aromatic and aliphatic protons around 2800-3100 cm⁻¹. C-N stretching vibration around 1000-1200 cm⁻¹. Strong C-F stretching vibrations in the fingerprint region.[2][3][14] |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 158.08. |

Troubleshooting and Optimization

Issue: Low yield or incomplete reaction. Potential Cause & Solution:

-

Inefficient imine formation: Ensure the reaction is conducted under anhydrous conditions. The addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be beneficial.[9]

-

Deactivation of the aldehyde: Fluorine substitution can slightly decrease the reactivity of the aldehyde.[8] Increasing the reaction time or gentle heating might be necessary.

-

Purity of reagents: Use high-purity starting materials and anhydrous solvents.

Issue: Formation of 2,3-difluorobenzyl alcohol. Potential Cause & Solution:

-

Non-selective reducing agent: If using NaBH₄, ensure the imine is fully formed before its addition. Consider switching to the milder NaBH(OAc)₃.[9]

Issue: Formation of the dialkylated product (tertiary amine). Potential Cause & Solution:

-

Stoichiometry: Use a slight excess of the amine (1.1-1.2 eq.) to favor the formation of the secondary amine. A large excess of the aldehyde could promote dialkylation.

Conclusion

The reductive amination of 2,3-difluorobenzaldehyde with methylamine is a robust and efficient method for the synthesis of N-(2,3-difluorobenzyl)methanamine. The use of sodium triacetoxyborohydride in a one-pot procedure offers a mild and selective route, minimizing the formation of byproducts. Careful control of reaction conditions, particularly the exclusion of moisture and the choice of a suitable reducing agent, are paramount for achieving high yields and purity. The insights and detailed protocol provided in this guide are intended to empower researchers to successfully implement this important transformation in their synthetic endeavors.

References

-

Myers, A. G. Reductive Amination. Myers' Organic Chemistry. [Link]

-

Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones. [Link]

-

Master Organic Chemistry. Imines – Properties, Formation, Reactions, and Mechanisms. (2022-03-07). [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Chemistry Steps. Imines from Aldehydes and Ketones with Primary Amines. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

Chemistry LibreTexts. Reaction with Primary Amines to form Imines. (2023-01-22). [Link]

-

Brainly. What is the role of acetic acid in the reductive amination experiment?. (2024-01-25). [Link]

-

The Organic Chemistry Tutor. synthesis of imines from primary amines and carbonyl compounds. (2019-01-17). [Link]

-

Wikipedia. Sodium triacetoxyborohydride. [Link]

-

Lumen Learning. Imine formation. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]

-

Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Chemistry Student. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020-09-10). [Link]

-

Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 716. [Link]

-

Jamieson, A. G., & MacMillan, D. W. C. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30141–30151. [Link]

-

ResearchGate. Reductive aminations of benzaldehyde. [Link]

-

WordPress. Reductive Amination. [Link]

-

Wikipedia. Reductive amination. [Link]

-

The Chemistry Cache. Reductive Amination. (2023-03-16). [Link]

-

D'Elia, V., & Zhdankin, V. V. (2015). Reductive amination with zinc powder in aqueous media. Beilstein Journal of Organic Chemistry, 11, 1333–1338. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 906645-41-8|N-Methyl-2,3-difluorobenzylamine|BLD Pharm [bldpharm.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. scbt.com [scbt.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Strategic Integration of N-Methyl-2,3-difluorobenzylamine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Drug Design and the Unique Proposition of the 2,3-Difluoro Motif

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, with fluorinated compounds consistently representing a significant portion of newly approved pharmaceuticals.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to meticulously modulate a drug candidate's metabolic stability, lipophilicity, membrane permeability, and binding affinity for its biological target.[3][4]

While monofluorination and trifluoromethyl groups are common tactics, the use of vicinal difluoro patterns on an aromatic ring, such as in N-Methyl-2,3-difluorobenzylamine, offers a more nuanced approach to molecular design. This specific substitution pattern creates a distinct electronic environment and dipole moment on the phenyl ring, which can profoundly influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) within a protein's binding pocket. This guide provides a comprehensive overview of N-Methyl-2,3-difluorobenzylamine as a key fluorinated building block, detailing its synthesis, properties, and its emerging role in the development of targeted therapeutics.

Physicochemical Properties and Handling

N-Methyl-2,3-difluorobenzylamine is a versatile intermediate for further chemical elaboration.[5][6] Its key properties are summarized below, underscoring the practical considerations for its use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 906645-41-8 | [5][6] |

| Molecular Formula | C₈H₉F₂N | [6] |

| Molecular Weight | 157.16 g/mol | [6] |

| Appearance | Pale yellow to colorless oil/liquid | [5][6] |

| Boiling Point | 171.7 ± 25.0 °C (Predicted) | [5] |

| Density | 1.126 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage | 2-8°C, Sealed in dry, Protect from light | [5][7] |

| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [5] |

Synthesis of N-Methyl-2,3-difluorobenzylamine: A Methodological Deep Dive

Method 1: Reductive Amination (Preferred Route)

This is the most direct and efficient method, relying on the reaction between 2,3-difluorobenzaldehyde and methylamine in the presence of a reducing agent. The causality behind this one-pot reaction is the initial formation of an imine intermediate, which is then immediately reduced to the target secondary amine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,3-difluorobenzaldehyde (1.0 eq) and methanol (5-10 mL per gram of aldehyde).

-

Imine Formation: Cool the solution to 0°C in an ice bath. Add a solution of methylamine (1.5-2.0 eq, typically as a 40% solution in water or 2M in THF/Methanol) dropwise. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture back to 0°C. Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling any effervescence. Self-Validating System: The choice of a mild reducing agent like NaBH₄ is critical; it selectively reduces the iminium ion without affecting the aromatic ring or other sensitive functional groups.

-

Reaction Completion & Workup: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the aldehyde. Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure N-Methyl-2,3-difluorobenzylamine.

Caption: Reductive Amination Workflow.

Method 2: Synthesis from 1,2-Difluorobenzene (via Delepine Reaction)

Experimental Protocol: Multi-step Synthesis

-

Step 1: Chloromethylation of 1,2-Difluorobenzene In a four-necked flask, combine 1,2-difluorobenzene (1.0 eq), paraformaldehyde (3.0 eq), and a suitable solvent like acetonitrile.[4][8] Under stirring, slowly add concentrated hydrochloric acid (approx. 6 eq) followed by a Lewis acid catalyst such as zinc chloride (ZnCl₂, 0.4 eq).[4][8] Heat the mixture to reflux (approx. 80-90°C) for 6-8 hours. After completion, cool to room temperature, perform a liquid-liquid extraction with dichloromethane, dry the organic phase, and purify by vacuum distillation to obtain 2,3-difluorobenzyl chloride. Causality Insight: The Blanc chloromethylation reaction is an electrophilic aromatic substitution where the electrophile is generated in situ from formaldehyde, HCl, and the Lewis acid catalyst.

-

Step 2: Quaternary Ammonium Salt Formation (Delepine Reaction) Dissolve the 2,3-difluorobenzyl chloride (1.0 eq) in a solvent like chloroform or toluene. Add hexamethylenetetramine (urotropine, 1.1 eq). Heat the mixture to reflux for 2-4 hours. The quaternary ammonium salt will precipitate out of the solution upon cooling. Collect the solid by filtration and wash with a cold solvent.

-

Step 3: Hydrolysis to the Primary Amine Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid. Heat to reflux for 4-6 hours. This step hydrolyzes the intermediate to form 2,3-difluorobenzylamine hydrochloride.

-

Step 4: N-Methylation The resulting primary amine can be N-methylated via various standard procedures, including reductive amination with formaldehyde or by using a methylating agent like methyl iodide after neutralization of the hydrochloride salt. The reductive amination protocol described in Method 1 (using formaldehyde instead of benzaldehyde) is often preferred for its efficiency and safety.

Caption: Multi-step Synthesis via Delepine Reaction.

Application Spotlight: A Key Building Block for FTO Inhibitors

A compelling application of N-Methyl-2,3-difluorobenzylamine is in the synthesis of inhibitors for the fat mass and obesity-associated protein (FTO). FTO is an Fe(II) and 2-oxoglutarate-dependent demethylase that targets N⁶-methyladenosine (m⁶A) in RNA.[9] Overexpression of FTO has been linked to various cancers, making it a promising therapeutic target.[2][3]

Recent research has focused on developing small-molecule FTO inhibitors. A modular synthetic approach has been described for a class of FTO inhibitors with demonstrated anticonvulsant activity.[1] While the specific building blocks were not enumerated in the abstract, the molecular architecture of many synthesized FTO inhibitors is highly compatible with the incorporation of the N-Methyl-2,3-difluorobenzyl moiety. For instance, novel FTO inhibitors featuring a 1,2,3-triazole-pyridine scaffold have shown potent antiproliferative activity against esophageal cancer cell lines.[2] The synthesis of such compounds often involves the coupling of a substituted benzylamine with a core scaffold.

The N-Methyl-2,3-difluorobenzyl group in this context serves multiple strategic purposes:

-

Modulation of Lipophilicity: The difluoro substitution pattern provides a specific lipophilic profile, influencing the compound's ability to cross cell membranes and reach its intracellular target.

-

Metabolic Blocking: The strong C-F bonds can block sites of potential metabolic oxidation on the aromatic ring, increasing the compound's biological half-life.

-

Target Engagement: The unique electronic distribution of the 2,3-difluorophenyl ring can form specific, favorable interactions with amino acid residues in the FTO active site, enhancing binding affinity and selectivity.

Conclusion

N-Methyl-2,3-difluorobenzylamine is more than just another fluorinated compound; it is a strategic building block that offers medicinal chemists a refined tool for molecular optimization. Its synthesis is achievable through robust and scalable chemical transformations, primarily reductive amination. Its true value is realized in its application, where the specific 2,3-difluoro substitution pattern provides a unique combination of electronic and steric properties. The emerging use of this moiety in the design of potent and selective FTO inhibitors for oncology and neurology highlights its potential to contribute to the development of next-generation therapeutics. As the demand for sophisticated fluorinated intermediates grows, N-Methyl-2,3-difluorobenzylamine is poised to become an increasingly valuable component in the drug discovery toolkit.

References

-

Zheng G, Cox T, Tribbey L, Wang GZ, Iacoban P, Booher ME, Gabriel GJ, Zhou L, Bae N, Rowles J. (2014) Synthesis of a FTO Inhibitor with Anticonvulsant Activity. ACS Chemical Neuroscience, 5(8), 658-665. [Link]

-

Li, Y., et al. (2022). Discovery of novel mRNA demethylase FTO inhibitors against esophageal cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2348-2357. [Link]

-

Gao, Y., et al. (2021). Structural Characteristics of Small-Molecule Inhibitors Targeting FTO Demethylase. Molecules, 26(16), 4905. [Link]

-

Nanjing Jieyun Pharma Tech Co Ltd. (2017). The synthetic method of 2,4-difluorobenzylamine. Eureka | Patsnap. [Link]

- CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.

-

Aik, W., et al. (2021). Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors. Journal of Medicinal Chemistry, 64(23), 17094–17116. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 906645-41-8 | N-Methyl-2,3-difluorobenzylamine. Retrieved from [Link]

-

UB. (n.d.). 906645-41-8 | N-Methyl-2,3-difluorobenzylamine. Retrieved from [Link]

Sources

- 1. lcsciences.com [lcsciences.com]

- 2. Discovery of novel mRNA demethylase FTO inhibitors against esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. US9649306B2 - Treatment of diseases through administration of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]

- 7. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 8. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents [patents.google.com]

- 9. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Methyl-2,3-difluorobenzylamine: Synthesis, Properties, and Potential Applications

Abstract

N-Methyl-2,3-difluorobenzylamine is a fluorinated aromatic amine of interest in medicinal chemistry and materials science. While not extensively documented in public literature, its structural motifs—a difluorinated benzene ring and an N-methylbenzylamine core—suggest significant potential as a versatile building block for novel chemical entities. This technical guide provides a comprehensive overview of this compound, addressing the notable absence of a detailed discovery history by focusing on robust, scientifically-grounded synthetic strategies. It outlines detailed experimental protocols, discusses the rationale behind methodological choices, and explores the potential physicochemical properties and applications of this compound. This document is intended for researchers, chemists, and professionals in drug development, offering a foundational resource for the synthesis and utilization of N-Methyl-2,3-difluorobenzylamine.

Introduction and Background

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2][3] Fluorine's unique properties, such as high electronegativity and small atomic size, can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Benzylamines, in turn, are crucial pharmacophores found in a wide range of biologically active compounds.[4] The combination of these features in N-Methyl-2,3-difluorobenzylamine (CAS 906645-41-8)[5] presents a compelling scaffold for synthetic exploration.

The core structure can be deconstructed into two key components for synthetic planning:

-

The 2,3-difluorobenzyl core: This moiety provides the fluorinated aromatic system.

-

The N-methylamine group: This functional group is crucial for subsequent chemical modifications.

This guide will detail a primary synthetic pathway: the reductive amination of 2,3-difluorobenzaldehyde with methylamine. This approach is widely recognized for its efficiency and control in forming secondary amines.[6][7][8]

Proposed Synthesis of N-Methyl-2,3-difluorobenzylamine

The most direct and industrially scalable approach to synthesizing N-Methyl-2,3-difluorobenzylamine is through the reductive amination of 2,3-difluorobenzaldehyde. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced to the target secondary amine.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthesis of N-Methyl-2,3-difluorobenzylamine.

Starting Material: 2,3-Difluorobenzylamine

The precursor, 2,3-difluorobenzylamine, is a known chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.[9] Its synthesis provides the necessary difluorinated aromatic core. While commercially available, understanding its preparation from simpler materials like m-difluorobenzene is valuable. One established method involves the formylation of m-difluorobenzene to produce 2,4-difluorobenzaldehyde, followed by reductive amination.[10] A similar approach can be envisioned for the 2,3-isomer.

Experimental Protocol: Reductive Amination

This protocol is based on well-established methods for reductive amination.[6][7][8]

Objective: To synthesize N-Methyl-2,3-difluorobenzylamine from 2,3-difluorobenzaldehyde and methylamine.

Materials:

-

2,3-Difluorobenzaldehyde

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)[6]

-

Methanol (or another suitable alcohol solvent)

-

Glacial Acetic Acid (optional, as a catalyst for imine formation)

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluorobenzaldehyde in methanol. Cool the solution in an ice bath.

-

Amine Addition: Slowly add a stoichiometric equivalent of methylamine solution to the cooled aldehyde solution while stirring. If using methylamine gas, bubble it through the solution. A slight excess of the amine can be used to drive the reaction to completion.

-

Imine Formation: If desired, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the imine. Allow the mixture to stir at room temperature for 1-2 hours. The progress of imine formation can be monitored by techniques like TLC or GC-MS.

-

Reduction: Once imine formation is complete, cool the reaction mixture again in an ice bath. In a separate container, prepare a solution or slurry of the reducing agent (e.g., sodium borohydride) in methanol. Add the reducing agent portion-wise to the reaction mixture, ensuring the temperature remains low to control the reaction rate and prevent side reactions.

-

Quenching and Workup: After the addition of the reducing agent is complete, allow the reaction to stir at room temperature for several hours or until completion. Quench the reaction by slowly adding water.

-

Extraction: Remove the methanol under reduced pressure. Add dichloromethane to the aqueous residue and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane multiple times.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent to yield the crude N-Methyl-2,3-difluorobenzylamine. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Causality and Experimental Choices:

-

Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the unreacted aldehyde.[6][7] However, sodium borohydride (NaBH₄) is also effective and more commonly available.

-

Solvent: Methanol is a common choice as it readily dissolves both the reactants and the borohydride reducing agents.

-

Temperature Control: Keeping the reaction cool, especially during the addition of the reducing agent, is crucial to prevent the reduction of the starting aldehyde and to manage the exothermic nature of the reaction.

Physicochemical Properties and Characterization (Predicted)

While extensive experimental data for N-Methyl-2,3-difluorobenzylamine is not publicly available, its properties can be predicted based on its structure and comparison to similar compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₉F₂N | Based on atomic composition. |

| Molecular Weight | 157.16 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Typical for many benzylamine derivatives. |

| Boiling Point | Estimated 180-200 °C | Higher than benzylamine due to the fluorine atoms increasing molecular weight and polarity. |

| Solubility | Sparingly soluble in water; soluble in organic solvents | The polar amine group provides some water solubility, but the aromatic ring dominates. |

| Basicity (pKa) | Lower than N-methylbenzylamine | The electron-withdrawing fluorine atoms on the benzene ring will decrease the electron density on the nitrogen, thus reducing its basicity. |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential to confirm the structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the secondary amine and C-F bonds.

Potential Applications and Future Directions

The unique combination of a difluorinated aromatic ring and a secondary amine functional group makes N-Methyl-2,3-difluorobenzylamine a valuable building block for several areas of research and development.

-

Pharmaceuticals: The compound can serve as a key intermediate in the synthesis of novel drug candidates. The fluorine atoms can enhance metabolic stability and improve pharmacokinetic profiles.[1][2] Benzylamine derivatives are known to exhibit a wide range of biological activities.[4]

-

Agrochemicals: Fluorinated compounds are prevalent in modern pesticides and herbicides, often leading to increased efficacy.[9]

-

Materials Science: Aromatic amines are used in the synthesis of polymers and other advanced materials. The fluorine atoms can impart unique thermal and electronic properties.

Conclusion

While the history of N-Methyl-2,3-difluorobenzylamine is not well-documented, its synthetic accessibility and the desirable properties conferred by its structural features make it a compound of significant interest for future research. This guide provides a robust and scientifically-grounded framework for its synthesis via reductive amination, a method that is both efficient and scalable. By offering detailed protocols and explaining the rationale behind experimental choices, this document serves as a foundational resource for researchers and developers looking to explore the potential of this and other novel fluorinated compounds.

References

-

[Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[11][12]-Proton Shift Reaction.(1) Scope and Limitations - PubMed.]()

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzylamine - Wikipedia [en.wikipedia.org]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. prepchem.com [prepchem.com]

- 14. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 15. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 16. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 17. Page loading... [wap.guidechem.com]

- 18. Showing Compound N-Methylbenzylamine (FDB012647) - FooDB [foodb.ca]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents [patents.google.com]

Spectroscopic Characterization of N-Methyl-2,3-difluorobenzylamine: A Technical Guide

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy